molecular formula C14H20N2O2 B14128532 Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate

Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate

Cat. No.: B14128532
M. Wt: 248.32 g/mol
InChI Key: MUOMVTVGGQAORJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves the reaction of 4-methyl-1,4-diazepane with methyl 4-bromobenzoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the diazepane ring.

Scientific Research Applications

Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate involves its interaction with specific molecular targets. The diazepane ring can bind to receptors or enzymes, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)methyl]benzoate
  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or functional groups.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate

InChI

InChI=1S/C14H20N2O2/c1-15-8-3-9-16(11-10-15)13-6-4-12(5-7-13)14(17)18-2/h4-7H,3,8-11H2,1-2H3

InChI Key

MUOMVTVGGQAORJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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